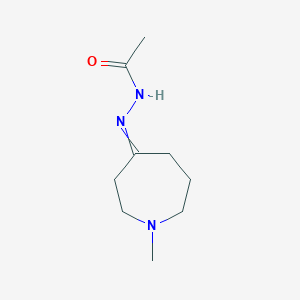
N'-(1-Methylazepan-4-ylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N’-(1-Methylazepan-4-ylidene)acetohydrazide involves the reaction of 1-methylazepane-4-carbaldehyde with acetohydrazide under specific conditions . The reaction typically takes place in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product.
Chemical Reactions Analysis
N’-(1-Methylazepan-4-ylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N’-(1-Methylazepan-4-ylidene)acetohydrazide has several scientific research applications, particularly in the fields of chemistry and pharmaceuticals. It is used as a reference standard and impurity marker in the quality control of Azelastine . Additionally, it may be studied for its potential biological activities and interactions with various molecular targets. Its role as an impurity in Azelastine makes it relevant in the study of drug stability and degradation pathways .
Mechanism of Action
As an impurity of Azelastine, N’-(1-Methylazepan-4-ylidene)acetohydrazide does not have a well-defined mechanism of action on its own. Azelastine, the parent drug, works by selectively antagonizing histamine H1-receptors, thereby preventing the release of inflammatory mediators like histamine, interleukin-6, tryptase, and TNF-alpha2 from mast cells . This action helps in reducing allergic symptoms such as rhinitis and conjunctivitis .
Comparison with Similar Compounds
N’-(1-Methylazepan-4-ylidene)acetohydrazide can be compared with other impurities and derivatives of Azelastine, such as:
- Azelastine Impurity 1 (HCl Salt)
- ®-Azelastine N-Oxide (Mixture of Diastereomers)
- Azelastine EP Impurity B (HCl salt)
- ®-Azelastine HCl
- Azelastine Impurity 14 (HCl Salt)
- Azelastine Impurity 6 (2HCl Salt)
- Azelastine EP Impurity D
- Azelastine Impurity 3 (HCl Salt)
These compounds share structural similarities with N’-(1-Methylazepan-4-ylidene)acetohydrazide but differ in their specific functional groups and molecular configurations . The uniqueness of N’-(1-Methylazepan-4-ylidene)acetohydrazide lies in its specific azepane ring structure and its role as an impurity in Azelastine .
Properties
Molecular Formula |
C9H17N3O |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
N-[(1-methylazepan-4-ylidene)amino]acetamide |
InChI |
InChI=1S/C9H17N3O/c1-8(13)10-11-9-4-3-6-12(2)7-5-9/h3-7H2,1-2H3,(H,10,13) |
InChI Key |
QEOILTSDMMBEJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NN=C1CCCN(CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















